3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxy group, a methyl group, and a piperidinylmethyl group attached to the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions.
Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxyl radicals.
Piperidinylmethyl Substitution: The piperidinylmethyl group can be attached through nucleophilic substitution reactions, typically involving the reaction of a piperidine derivative with a suitable leaving group on the chromen-4-one core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials and as a building block for advanced polymers.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and piperidinylmethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The bromophenyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
- 3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
- 3-(4-methylphenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from its analogs with different halogen or alkyl substitutions, potentially leading to variations in biological activity and chemical behavior.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3/c1-14-20(15-5-7-16(23)8-6-15)21(26)17-9-10-19(25)18(22(17)27-14)13-24-11-3-2-4-12-24/h5-10,25H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWUXXVIKFHKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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